1-(Methylsulfonyl)piperidine-4-carbaldehyde CAS number
1-(Methylsulfonyl)piperidine-4-carbaldehyde CAS number
An In-depth Technical Guide to 1-(Methylsulfonyl)piperidine-4-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of 1-(Methylsulfonyl)piperidine-4-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. We will delve into its core physicochemical properties, establish its unique identifiers including its CAS Number, and present a detailed, field-proven synthetic protocol. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry. Furthermore, this document covers critical aspects of analytical characterization, applications in drug discovery, and essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates to construct novel therapeutic agents.
Introduction to a Versatile Scaffold
1-(Methylsulfonyl)piperidine-4-carbaldehyde is a bifunctional organic molecule of significant interest in the field of drug discovery and organic synthesis. The molecule incorporates two key pharmacophoric elements: the piperidine ring and the methanesulfonyl (mesyl) group.
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The Piperidine Moiety: The saturated nitrogen-containing heterocycle, piperidine, is one of the most ubiquitous scaffolds found in FDA-approved drugs. Its presence can improve the pharmacokinetic properties of a molecule, such as aqueous solubility and bioavailability, by introducing a basic nitrogen atom that can be protonated at physiological pH. The rigid, chair-like conformation of the piperidine ring also serves as a valuable scaffold for orienting substituents in three-dimensional space to optimize interactions with biological targets.[1]
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The Methanesulfonyl Group: The N-mesyl group is a strong electron-withdrawing group that renders the nitrogen atom non-basic. This feature is critical for eliminating unwanted interactions with off-target receptors or for fine-tuning the electronic properties of the molecule. It is a stable, neutral hydrogen bond acceptor, which can contribute to the binding affinity of a compound to its target protein.
The aldehyde functional group at the 4-position of the piperidine ring is a versatile chemical handle. It can readily participate in a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, providing a gateway to a diverse range of more complex molecular architectures. Consequently, 1-(Methylsulfonyl)piperidine-4-carbaldehyde is a highly valuable intermediate for constructing libraries of compounds for high-throughput screening and lead optimization.
Core Properties and Identifiers
Precise identification is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers and physicochemical properties of 1-(Methylsulfonyl)piperidine-4-carbaldehyde are summarized below.
| Identifier | Value | Source |
| CAS Number | 241134-35-0 | [2][3][4] |
| Molecular Formula | C₇H₁₃NO₃S | [2][5] |
| Molecular Weight | 191.25 g/mol | [2][5] |
| IUPAC Name | 1-(methylsulfonyl)piperidine-4-carbaldehyde | [5] |
| InChI Key | HRPDHOOLRWLRAR-UHFFFAOYSA-N | [5][6] |
| SMILES | CS(=O)(=O)N1CCC(CC1)C=O | [5] |
Note: Physical properties such as melting point and boiling point are not consistently reported across suppliers. Researchers should refer to the specific certificate of analysis for their procured lot.
Synthesis of 1-(Methylsulfonyl)piperidine-4-carbaldehyde
While several synthetic routes are conceivable, a robust and scalable approach involves a two-step sequence starting from the commercially available 1-Boc-piperidine-4-carboxaldehyde. This method involves deprotection of the nitrogen followed by sulfonylation.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound.
Expert Rationale Behind the Protocol
This synthetic pathway is chosen for its reliability and use of common laboratory reagents.
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Step 1 (Deprotection): The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines.[7] Its key advantage is its stability under a wide range of conditions while being easily removable under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). The reaction is typically performed at low temperatures to control the exothermic release of isobutylene gas.
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Step 2 (Sulfonylation): The reaction of the resulting secondary amine with methanesulfonyl chloride forms the stable N-S bond.[8] Triethylamine (TEA) or another non-nucleophilic base is essential to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and effectively dissolves both the starting materials and reagents. Performing the initial addition at 0 °C helps to manage the exothermicity of the reaction.
Detailed Experimental Protocol
Step 1: Synthesis of Piperidine-4-carbaldehyde (Intermediate)
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To a solution of 1-Boc-piperidine-4-carboxaldehyde (1.0 eq) in dichloromethane (DCM, 5-10 mL per gram of starting material), add trifluoroacetic acid (TFA, 2.0-3.0 eq) dropwise at 0 °C (ice bath).
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
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The crude residue, typically the trifluoroacetate salt, can be used directly in the next step or neutralized by dissolving in DCM and washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
Step 2: Synthesis of 1-(Methylsulfonyl)piperidine-4-carbaldehyde
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Dissolve the crude piperidine-4-carbaldehyde from the previous step in DCM (10 mL per gram of starting Boc-protected material).
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine (TEA, 2.5 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.1 eq).
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Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
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Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel to yield 1-(methylsulfonyl)piperidine-4-carbaldehyde as the final product.
Analytical Characterization
While specific analytical data should be obtained for each synthesized batch, the structure of 1-(methylsulfonyl)piperidine-4-carbaldehyde can be unequivocally confirmed using standard spectroscopic methods.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) at approximately δ 9.5-9.8 ppm. The methyl protons of the sulfonyl group (CH₃SO₂) should appear as a sharp singlet around δ 2.8-3.0 ppm. The protons on the piperidine ring will appear as a series of multiplets in the δ 1.5-3.8 ppm region.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will feature a downfield signal for the aldehyde carbonyl carbon (C=O) around δ 200-205 ppm. The carbon of the methylsulfonyl group will be visible around δ 35-40 ppm, and the piperidine ring carbons will resonate in the δ 25-55 ppm range.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 192.07.
Applications in Research and Drug Development
1-(Methylsulfonyl)piperidine-4-carbaldehyde is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate. Its value lies in its ability to serve as a foundational scaffold for more complex molecules. The aldehyde functionality allows for the introduction of diverse side chains and functional groups through various chemical reactions.
Based on the utility of structurally related compounds like 1-Boc-piperidine-4-carboxaldehyde, this molecule is an ideal starting point for the synthesis of:
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Enzyme Inhibitors: Such as inhibitors for kinases (e.g., Pim-1) and histone deacetylases (HDACs).[7]
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Receptor Agonists/Antagonists: Including selective GPR119 agonists for potential type II diabetes treatment and 5-HT₆ antagonists for neurological disorders.[7]
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Antiviral Agents: It can be used as a building block for inhibitors of viral replication, for instance, against M-tropic (R5) HIV-1.[7]
The N-sulfonylpiperidine core provides a stable and synthetically versatile platform that medicinal chemists can leverage to explore new chemical space in their quest for novel therapeutics.
Safety and Handling
As a laboratory chemical, 1-(methylsulfonyl)piperidine-4-carbaldehyde must be handled with appropriate care.
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Hazard Classification: The compound is classified under GHS as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[2][3]
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[9] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
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Handling Precautions: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory area.[3]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]
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Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[3]
Conclusion
1-(Methylsulfonyl)piperidine-4-carbaldehyde is a high-value chemical intermediate that provides a robust and versatile platform for the synthesis of complex molecular entities. Its unique combination of a non-basic N-sulfonylpiperidine scaffold and a reactive aldehyde handle makes it an indispensable tool for medicinal chemists. Understanding its properties, synthesis, and safe handling is crucial for leveraging its full potential in the discovery and development of next-generation pharmaceuticals.
References
-
PrepChem.com. Synthesis of 1-methylsulfonyl-4-methylsulfonyloxypiperidine. Retrieved from [Link]
-
PubChemLite. 1-(methylsulfonyl)piperidine-4-carbaldehyde (C7H13NO3S). Retrieved from [Link]
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879. Retrieved from [Link]
-
PubChem. 1-Methylpiperidine-4-carbaldehyde. Retrieved from [Link]
-
Organic Syntheses. Procedure for the Synthesis of Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1649. Retrieved from [Link]
-
PubChem. 4-Piperidinecarboxaldehyde. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]
-
PubChem. 1-Methylpiperidine-4-carboxylic acid. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. 1-Methanesulfonyl-piperidine-4-carbaldehyde | 241134-35-0 [chemicalbook.com]
- 5. PubChemLite - 241134-35-0 (C7H13NO3S) [pubchemlite.lcsb.uni.lu]
- 6. 1-(Methylsulfonyl)piperidine-4-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-Boc-piperidine-4-carboxaldehyde 95 137076-22-3 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
